Cas no 856973-81-4 (4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine)

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine structure
856973-81-4 structure
Product Name:4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
Número CAS:856973-81-4
MF:C9H15N5
Megavatios:193.248900651932
MDL:MFCD11848424
CID:1036608
PubChem ID:25128833
Update Time:2025-05-20

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Propiedades químicas y físicas

Nombre e identificación

    • 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
    • 2-PYRIMIDINAMINE,4-(4-METHYL-1-PIPERAZINYL)-
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (ACI)
    • Pyrimidine, 2-amino-4-(4-methyl-1-piperazinyl)- (5CI)
    • [4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]amine
    • CHEMBL501882
    • 2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
    • Z1255403787
    • US8796297, 13
    • DTXSID40648788
    • J-510315
    • SCHEMBL2166051
    • AKOS015942931
    • BDBM50361016
    • CS-0360116
    • 856973-81-4
    • DB-331697
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
    • MDL: MFCD11848424
    • Renchi: 1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
    • Clave inchi: XEKHYAPKOUIALX-UHFFFAOYSA-N
    • Sonrisas: N1(C2C=CN=C(N)N=2)CCN(C)CC1

Atributos calculados

  • Calidad precisa: 193.13274550g/mol
  • Masa isotópica única: 193.13274550g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 178
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.1
  • Superficie del Polo topológico: 58.3Ų

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM167507-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95%
1g
$632 2021-08-05
TRC
P998748-250mg
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
250mg
$ 50.00 2022-06-03
TRC
P998748-500mg
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
500mg
$ 65.00 2022-06-03
TRC
P998748-2.5g
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
2.5g
$ 80.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430786-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95+%
1g
¥5331.00 2024-07-28
Chemenu
CM167507-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y0979747-5g
2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
856973-81-4 95%
5g
$1750 2024-08-02
Crysdot LLC
CD11043769-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95+%
1g
$668 2024-07-18
eNovation Chemicals LLC
Y0979747-5g
2-pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
856973-81-4 95%
5g
$1750 2025-02-19
A2B Chem LLC
AH75023-250mg
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4
250mg
$1257.00 2024-04-19

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referencia
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
2.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referencia
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
3.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referencia
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Ethanol ;  10 min, 150 °C
Referencia
Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation
Mehta, Naimee; et al, ACS Infectious Diseases, 2018, 4(4), 577-591

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referencia
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ;  overnight, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referencia
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Methanol ;  6 h, 90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
4.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
4.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referencia
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Raw materials

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Preparation Products

Proveedores recomendados
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Shanghai Pearlk Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
TAIXING JOXIN BIO-TEC CO.,LTD.
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote